
Methyl 6-chloro-2-(4-methoxypiperidin-1-yl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-chloro-2-(4-methoxypiperidin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a nicotinic acid ester group, a chloro substituent at the 6-position, and a methoxypiperidinyl group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-(4-methoxypiperidin-1-yl)nicotinate typically involves the esterification of 6-chloronicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting methyl 6-chloronicotinate is then subjected to a nucleophilic substitution reaction with 4-methoxypiperidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-chloro-2-(4-methoxypiperidin-1-yl)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent at the 6-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Substituted nicotinates with various functional groups.
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives of the ester group.
Wissenschaftliche Forschungsanwendungen
Methyl 6-chloro-2-(4-methoxypiperidin-1-yl)nicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving the modulation of neurotransmitter systems and receptor binding assays.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 6-chloro-2-(4-methoxypiperidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, depending on the receptor subtype and tissue distribution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-chloronicotinate: Lacks the methoxypiperidinyl group, making it less complex and potentially less active in biological systems.
Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness
Methyl 6-chloro-2-(4-methoxypiperidin-1-yl)nicotinate is unique due to the presence of both the chloro and methoxypiperidinyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H17ClN2O3 |
|---|---|
Molekulargewicht |
284.74 g/mol |
IUPAC-Name |
methyl 6-chloro-2-(4-methoxypiperidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-9-5-7-16(8-6-9)12-10(13(17)19-2)3-4-11(14)15-12/h3-4,9H,5-8H2,1-2H3 |
InChI-Schlüssel |
UGESRLKZGBOGQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCN(CC1)C2=C(C=CC(=N2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


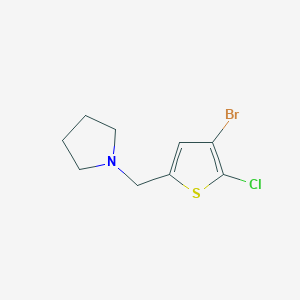



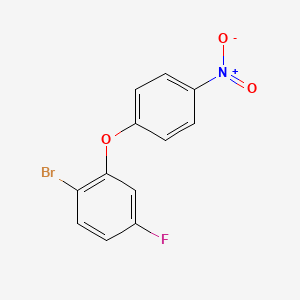

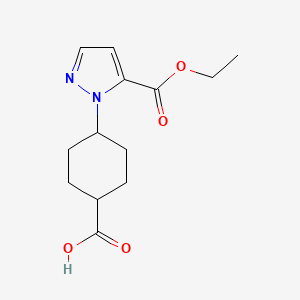
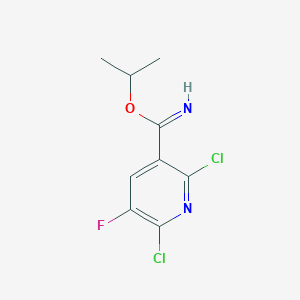
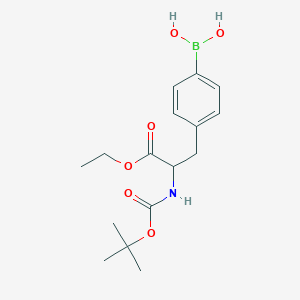
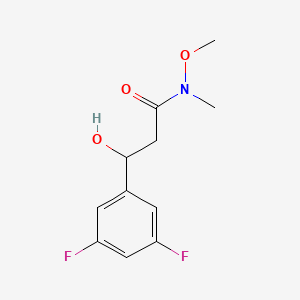

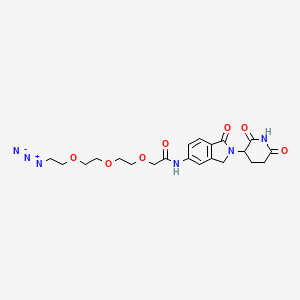
![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)

